![molecular formula C10H17N5O2 B13990340 ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate CAS No. 40497-67-4](/img/structure/B13990340.png)
ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with amino and dimethylamino groups, as well as an ethyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate group by reacting the intermediate with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The amino and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to inhibition or activation of these biological molecules, affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)pyridine: A related compound with similar structural features but lacking the carbamate group.
N,N-Dimethyl-4-aminopyridine: Another similar compound used as a catalyst in organic synthesis.
Uniqueness
The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its analogs .
Propiedades
Número CAS |
40497-67-4 |
|---|---|
Fórmula molecular |
C10H17N5O2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C10H17N5O2/c1-4-17-10(16)14-7-5-6(15(2)3)8(11)9(12)13-7/h5H,4,11H2,1-3H3,(H3,12,13,14,16) |
Clave InChI |
CWKWCKUVBJXVPE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC(=C(C(=C1)N(C)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


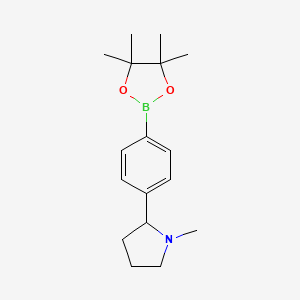


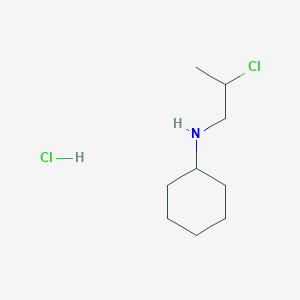
![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)
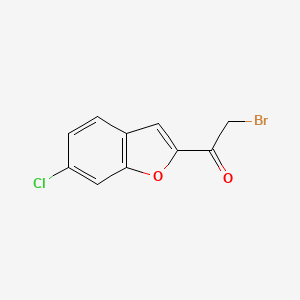
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)
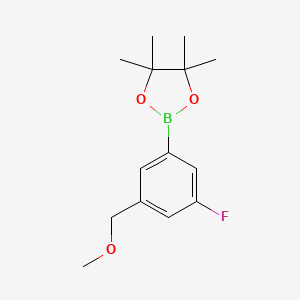
![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)


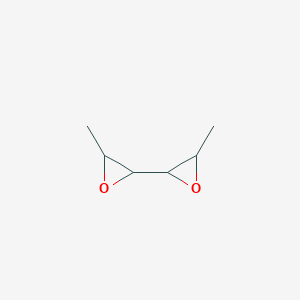
![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
